molecular formula C10H12N4 B13185841 1-Methyl-N4-phenyl-1H-pyrazole-3,4-diamine CAS No. 2059945-00-3

1-Methyl-N4-phenyl-1H-pyrazole-3,4-diamine

Cat. No.: B13185841
CAS No.: 2059945-00-3
M. Wt: 188.23 g/mol
InChI Key: AAMSBGHAGJGZBL-UHFFFAOYSA-N
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Description

1-Methyl-N4-phenyl-1H-pyrazole-3,4-diamine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-N4-phenyl-1H-pyrazole-3,4-diamine can be synthesized through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. This reaction typically requires a catalyst, such as silver or copper, and is carried out under mild conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N4-phenyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces various amine derivatives .

Scientific Research Applications

1-Methyl-N4-phenyl-1H-pyrazole-3,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-N4-phenyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways related to inflammation or cell proliferation .

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-3,4-diamine
  • 1-Phenyl-1H-pyrazole-3,4-diamine
  • 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid

Uniqueness: 1-Methyl-N4-phenyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or selectivity in various reactions, making it valuable for specific applications .

Properties

CAS No.

2059945-00-3

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

1-methyl-4-N-phenylpyrazole-3,4-diamine

InChI

InChI=1S/C10H12N4/c1-14-7-9(10(11)13-14)12-8-5-3-2-4-6-8/h2-7,12H,1H3,(H2,11,13)

InChI Key

AAMSBGHAGJGZBL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N)NC2=CC=CC=C2

Origin of Product

United States

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